3-Amino-1-isopropyl-N-methyl-1H-pyrazole-5-carboxamide
Description
3-Amino-1-isopropyl-N-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based heterocyclic compound characterized by a carboxamide group at position 5, an amino group at position 3, and substituents including an isopropyl group at position 1 and a methyl group on the carboxamide nitrogen. The compound’s structural features, such as the isopropyl group, may influence steric hindrance and solubility, while the carboxamide moiety contributes to hydrogen bonding interactions in biological systems.
Properties
IUPAC Name |
5-amino-N-methyl-2-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-5(2)12-6(8(13)10-3)4-7(9)11-12/h4-5H,1-3H3,(H2,9,11)(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZYPWKOSHSHEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)N)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-isopropyl-N-methyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-isopropyl-N-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Biological Activities
Antimicrobial and Anticancer Properties
Research indicates that 3-Amino-1-isopropyl-N-methyl-1H-pyrazole-5-carboxamide exhibits promising biological activities, particularly as an antimicrobial and anticancer agent. Studies have shown that it may inhibit specific enzymes involved in disease processes, potentially disrupting critical biochemical pathways essential for cellular function.
Inhibition of Enzymes
The compound has been investigated for its ability to inhibit certain enzymes, leading to altered metabolic pathways. This inhibition is significant for understanding its therapeutic potential in treating various diseases, including cancer .
Applications in Drug Development
This compound serves as a valuable scaffold for developing kinase inhibitors. Its pyrazole moiety is recognized as a privileged structure in medicinal chemistry, particularly for targeting cyclin-dependent kinases (CDKs) within the PCTAIRE family. These kinases are implicated in various cancers and inflammatory disorders .
Case Study: Kinase Inhibition
A study focused on the development of selective kinase inhibitors highlighted the effectiveness of 3-amino-pyrazole derivatives in stabilizing CDK16 in cellular systems. The compounds exhibited excellent selectivity and potency, suggesting their potential as therapeutic agents against cancers driven by aberrant CDK activity .
Mechanism of Action
The mechanism of action of 3-Amino-1-isopropyl-N-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(a) 5-Amino-1-isopropyl-1H-pyrazole-3-carboxylic acid (CAS 1006494-49-0)
(b) 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 117860-54-5)
(c) 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide Hydrochloride (CAS 247584-10-7)
(d) N-(2-Aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (CAS 1001519-28-3)
- Key Differences : Incorporates a trifluoromethyl group at position 3 and an ethyl group at position 1.
- Implications : The electron-withdrawing trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic enzyme regions .
Physicochemical and Pharmacokinetic Properties
Biological Activity
3-Amino-1-isopropyl-N-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structure which includes an isopropyl group, a methyl group, and a carboxamide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 182.22 g/mol
The presence of both isopropyl and N-methyl groups enhances its chemical reactivity and biological activity, making it a valuable candidate for various research applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can form hydrogen bonds with enzymes or receptors, leading to modulation of critical biochemical pathways. This interaction may inhibit specific enzymes involved in disease processes, thus disrupting cellular functions essential for pathogen survival or cancer cell proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi, suggesting its potential as a therapeutic agent in treating infectious diseases.
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines, including:
| Cell Line | IC (µM) |
|---|---|
| MCF7 (Breast) | 3.79 |
| SF-268 (Brain) | 12.50 |
| NCI-H460 (Lung) | 42.30 |
These findings indicate that this compound may serve as a lead compound for further development as an anticancer agent .
Case Study 1: Antitrypanosomal Activity
A study focused on optimizing lead compounds for treating Human African Trypanosomiasis (HAT) highlighted the efficacy of pyrazole derivatives, including analogs of this compound. The optimized compounds showed improved potency against Trypanosoma brucei, with some analogs achieving an IC value as low as 7.2 µM in vitro and demonstrating significant in vivo efficacy without apparent toxicity at therapeutic doses .
Case Study 2: Kinase Inhibition
Research on kinase inhibitors has identified this compound as a potential inhibitor of cyclin-dependent kinases (CDKs). In particular, derivatives of this compound were shown to selectively inhibit CDK16 with an EC value of 33 nM, indicating its potential role in regulating the cell cycle and providing insights into cancer therapeutics .
Q & A
Q. What are the optimal synthetic routes for 3-Amino-1-isopropyl-N-methyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by functionalization of the carboxamide and amino groups. Key steps include:
- Nucleophilic substitution to introduce the isopropyl and methyl groups.
- Carboxamide formation via coupling reactions (e.g., using EDC/HOBt or DCC as coupling agents).
- Amino group protection/deprotection (e.g., using Boc or Fmoc groups) to prevent side reactions.
Optimization Strategies:
- Temperature control : Maintaining 0–5°C during exothermic steps (e.g., acylations) minimizes byproducts .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Catalysts : Use Pd-based catalysts for cross-coupling reactions to improve regioselectivity .
- Yield monitoring : Thin-layer chromatography (TLC) and LC-MS track reaction progress .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy :
- Mass Spectrometry :
Advanced Research Questions
Q. How can computational models predict the reactivity of this compound in nucleophilic environments?
Methodological Answer:
Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. anticancer effects)?
Methodological Answer:
- Experimental Replication :
- Standardize cell lines (e.g., HepG2 for liver cancer) and microbial strains (e.g., E. coli ATCC 25922) to minimize variability .
- Dose-Response Analysis :
- Use Hill equation modeling to determine IC50/EC50 values across multiple concentrations .
- Mechanistic Studies :
- Statistical Reconciliation :
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
Methodological Answer:
- Accelerated Stability Testing :
- Degradation Pathways :
- Storage Recommendations :
Q. What experimental designs are recommended for elucidating structure-activity relationships (SAR) of analogs?
Methodological Answer:
- Analog Synthesis :
- Biological Screening :
- Test analogs against a panel of assays (e.g., cytotoxicity, enzyme inhibition) to identify critical functional groups .
- QSAR Modeling :
- Use MLR (Multiple Linear Regression) or PLS (Partial Least Squares) to correlate descriptors (e.g., logP, polar surface area) with activity .
- Crystallography :
- Solve X-ray structures of analogs bound to targets (e.g., kinases) to validate docking predictions .
Q. How can researchers address low solubility in aqueous buffers during pharmacological assays?
Methodological Answer:
- Co-Solvent Systems :
- Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- pH Adjustment :
- Nanoformulation :
- Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
